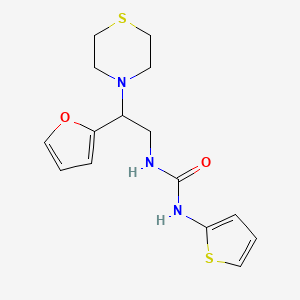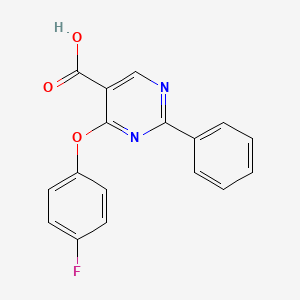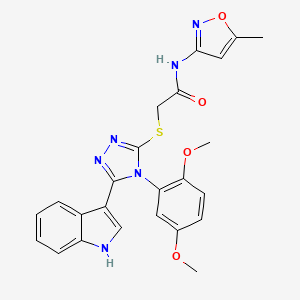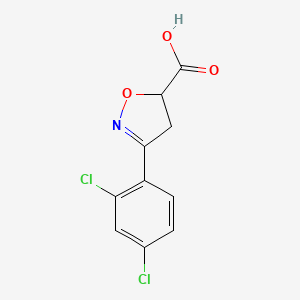
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea, also known as FTMU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that contains both furan and thiophene moieties in its structure. FTMU has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The exact mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is not fully understood, but studies have suggested that it may target multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been evaluated for its biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has low toxicity and does not cause significant adverse effects in normal cells or tissues. This compound has been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as an anticancer agent. This compound has also been shown to modulate the expression of several genes involved in cancer cell growth and survival, suggesting its potential as a targeted therapy for cancer.
実験室実験の利点と制限
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments, including its high purity and low toxicity. This compound is also stable under standard laboratory conditions and can be easily synthesized using established methods. However, this compound has some limitations, including its limited solubility in water and some organic solvents, which could affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation and delivery of this compound for its potential use as an anticancer drug.
将来の方向性
There are several future directions for the study of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetics and bioavailability of this compound in vivo to determine its potential as an anticancer drug.
3. Identification of the specific signaling pathways and molecular targets of this compound in cancer cells.
4. Development of novel formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity.
5. Evaluation of the potential of this compound in combination with other anticancer drugs or therapies to enhance its anticancer activity.
Conclusion
This compound is a urea derivative that has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer activity against various cancer cell lines and has low toxicity in normal cells and tissues. Further studies are needed to optimize the synthesis method, evaluate the pharmacokinetics and bioavailability of this compound, and identify its specific molecular targets in cancer cells. This compound has the potential to be developed as a novel anticancer drug or therapy for the treatment of various types of cancer.
合成法
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has been synthesized using different methods, including the reaction of 2-chloroethylmorpholine with furan-2-thiol and thiophene-2-carbonyl chloride, followed by reaction with urea. Another method involves the reaction of furan-2-thiol and thiophene-2-carbonyl chloride with 2-(2-aminoethyl)thiomorpholine, followed by reaction with urea. These methods have been optimized to yield this compound in good yields and high purity.
科学的研究の応用
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has been evaluated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could potentially lead to the development of novel anticancer drugs.
特性
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-8-22-14)16-11-12(13-3-1-7-20-13)18-5-9-21-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEABUZPERGJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)


![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)


![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)


![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2902480.png)


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902485.png)